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Compound of Interest

Compound Name: Methyl 2-cyano-3-ethoxyacrylate

CAS No.: 140665-75-4

Cat. No.: B582935

Get Quote

Executive Summary
Methyl 2-cyano-3-ethoxyacrylate (CAS: 29096-99-9) is a pivotal "push-pull" alkene

intermediate used extensively in the synthesis of heterocyclic pharmacophores, including

pyrimidines, pyrazoles, and purines.[1] Its reactivity is governed by the electronic polarization

between the electron-donating ethoxy group and the electron-withdrawing cyano and ester

moieties.

This guide provides a definitive reference for the spectroscopic identification of this compound.

It synthesizes experimental data with mechanistic insights to aid in quality control, structure

verification, and impurity profiling during drug development workflows.

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9][10]
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Property Detail

IUPAC Name Methyl (2E)-2-cyano-3-ethoxyprop-2-enoate

Common Name Methyl ethoxymethylene cyanoacetate

CAS Number 29096-99-9

Molecular Formula C₇H₉NO₃

Molecular Weight 155.15 g/mol

Physical State
White to off-white crystalline solid or low-melting

solid

Solubility
Soluble in CDCl₃, DMSO-d₆, MeOH; sparingly

soluble in water

Synthesis & Impurity Origins
Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for

identifying common impurities. The standard industrial route involves the condensation of

methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.

Common Impurities:

Methyl cyanoacetate: Starting material (singlet at ~3.7 ppm for OMe, singlet at ~3.5 ppm for

CH₂).

Triethyl orthoformate: Residual reagent (quartet ~3.5 ppm, triplet ~1.2 ppm).

Hydrolysis products: Methyl 2-cyano-3-hydroxyacrylate (enol form) if exposed to moisture.

Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-cyano-3-ethoxyacrylate is dominated by the "push-pull"

conjugation system, which significantly alters standard group frequencies.

Key Diagnostic Bands:
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Notes

C≡N Stretch 2215 – 2225 Strong/Sharp

Conjugation with the

double bond lowers

this from the typical

2250 cm⁻¹ range.

C=O Stretch 1715 – 1735 Very Strong

Ester carbonyl.

Broadened due to

conjugation with the

α,β-unsaturation.

C=C Stretch 1610 – 1640 Strong

Polarized alkene

stretch. The push-pull

character increases

the dipole change,

enhancing intensity.

C-O-C Stretch 1200 – 1260 Strong

Asymmetric stretching

of the vinyl ether and

ester linkages.

C-H Stretch 2950 – 3000 Medium

Aliphatic C-H

stretches

(methyl/ethyl).

Nuclear Magnetic Resonance (NMR)
The NMR data presented below is calibrated for CDCl₃ at 298 K. The molecule typically exists

as the E-isomer, which is thermodynamically favored due to steric minimization between the

ester and ethoxy groups.

¹H NMR Data (400 MHz, CDCl₃)
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Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Structural
Insight

8.03 Singlet (s) 1H -
=CH-O

(Vinyl)

Highly

deshielded by

the oxygen

atom and the

electron-

withdrawing

cyano/ester

groups.

Diagnostic

peak.

4.36 Quartet (q) 2H 7.1
-OCH₂-

(Ethoxy)

Characteristic

methylene

quartet of the

ethoxy group.

3.85 Singlet (s) 3H -
-COOCH₃

(Ester)

Methyl ester

singlet.

Distinct from

methyl

cyanoacetate

(~3.79 ppm).

1.45 Triplet (t) 3H 7.1 -CH₃ (Ethoxy)

Terminal

methyl of the

ethoxy tail.

Note on Isomerism: The E-isomer is the major product. The Z-isomer, if present, typically

shows the vinyl proton slightly upfield (~7.8-7.9 ppm) due to different anisotropic shielding from

the carbonyl group.

¹³C NMR Data (100 MHz, CDCl₃)
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Shift (δ, ppm) Carbon Type Assignment
Electronic
Environment

163.5 Quaternary (C=O) Ester Carbonyl
Typical conjugated

ester.

162.8 Methine (CH) =CH-O

Beta-carbon.

Extremely deshielded

due to direct

attachment to oxygen.

115.5 Quaternary (CN) Nitrile Cyano group carbon.

89.5 Quaternary (C) =C(CN)-

Alpha-carbon.

Shielded relative to

typical alkenes due to

resonance donation

from the ethoxy

oxygen (push-pull

effect).

67.8 Methylene (CH₂) -OCH₂- Ethoxy methylene.

52.4 Methyl (CH₃) -COOCH₃ Ester methyl.

15.2 Methyl (CH₃) -CH₂CH₃ Ethoxy methyl.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without artifacts:

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or K₂CO₃ if the

compound is suspected to be acid-sensitive (though generally stable). DMSO-d₆ is an

alternative if solubility is an issue, but shifts will migrate slightly downfield.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
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Filtration: If the solution is cloudy (often due to polymer formation or salts), filter through a

small plug of glass wool directly into the NMR tube.

Quality Control Checklist
Check the 8.03 ppm Singlet: If this peak is split or broadened, check for Z-isomer presence

or hydrolysis.

Integration Ratio: Verify the ratio of Vinyl (1H) : Ethoxy CH₂ (2H) : Ester CH₃ (3H) is strictly 1

: 2 : 3. Deviations in the ester methyl region often indicate unreacted methyl cyanoacetate.

Water Peak: In CDCl₃, water appears ~1.56 ppm. Ensure this does not overlap with the

ethoxy triplet at 1.45 ppm.

Visualizations & Pathways
Synthesis & Structural Logic
The following diagram illustrates the synthesis pathway and the logical flow for structural

verification using the data provided.

Methyl Cyanoacetate
(SM)

Intermediate
Acetal

Condensation
(Reflux)

Triethyl Orthoformate
+ Ac2O

Methyl 2-cyano-3-ethoxyacrylate
(Target)

Elimination
(-EtOH)

1H NMR: 8.03 ppm (s)
Confirms =CH-O formation

Verification

1H NMR: 3.85 ppm (s)
Confirms Methyl Ester

IR: ~2220 cm-1
Confirms Nitrile

Click to download full resolution via product page

Caption: Synthesis pathway of Methyl 2-cyano-3-ethoxyacrylate and key spectroscopic

checkpoints for structural verification.

Isomer differentiation (E vs Z)
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The E-isomer is the dominant form. The geometry is assigned based on the magnitude of the

chemical shift of the vinyl proton and NOE (Nuclear Overhauser Effect) experiments if

necessary.

E-Isomer (Major) Z-Isomer (Minor)

OEt trans to COOMe
(Thermodynamic Product)

Vinyl H: ~8.03 ppm

OEt cis to COOMe
(Kinetic/Steric clash)

Vinyl H: ~7.85 ppm
(Shielded by Carbonyl)

Click to download full resolution via product page

Caption: Spectroscopic differentiation between E and Z isomers based on vinyl proton chemical

shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyano-3-ethoxyacrylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582935/docs#technical-guide-spectroscopic-profiling-
of-methyl-2-cyano-3-ethoxyacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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